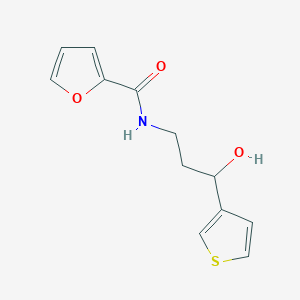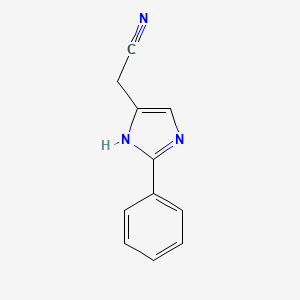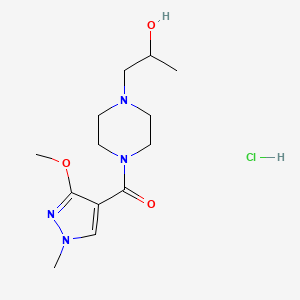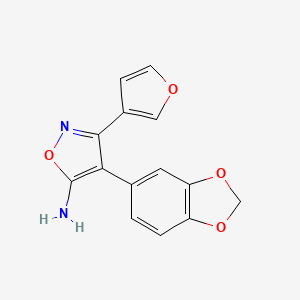
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mécanisme D'action
Target of Action
The compound N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic potential .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been shown to have a low toxicity profile, making it safe for use in lab experiments. However, one limitation of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for the study of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, there is a need for further studies investigating the specific protein targets of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide and their roles in various diseases. Finally, there is a need for studies investigating the potential therapeutic applications of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential applications in biochemistry and physiology. Its high affinity for certain protein targets makes it a valuable tool for drug discovery and development, and its low toxicity profile makes it safe for use in lab experiments. Future research directions include the development of more efficient synthesis methods, further investigation of specific protein targets, and exploration of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide involves the reaction of 3-mercapto-1-propanol with furan-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 2-chloroacetamide to yield the final product. This synthesis method has been reported in various research articles and has proven to be effective in producing high yields of N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide.
Applications De Recherche Scientifique
N-(3-hydroxy-3-(thiophen-3-yl)propyl)furan-2-carboxamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to have a high affinity for certain protein targets, making it a valuable tool for drug discovery and development. Additionally, it has been used in studies investigating the role of protein-protein interactions in various diseases, including cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10(9-4-7-17-8-9)3-5-13-12(15)11-2-1-6-16-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOGUNLYTDHKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2908534.png)
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2908535.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)


![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)